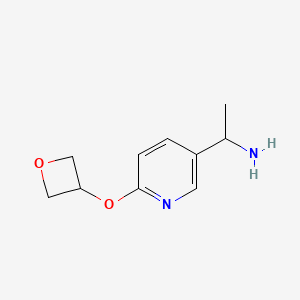

1-(6-(Oxetan-3-yloxy)pyridin-3-yl)ethanamine

Description

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-[6-(oxetan-3-yloxy)pyridin-3-yl]ethanamine |

InChI |

InChI=1S/C10H14N2O2/c1-7(11)8-2-3-10(12-4-8)14-9-5-13-6-9/h2-4,7,9H,5-6,11H2,1H3 |

InChI Key |

GLKKZISWEVGMJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(C=C1)OC2COC2)N |

Origin of Product |

United States |

Preparation Methods

Sodium Triacetoxyborohydride-Mediated Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent ideal for reductive amination. A pyridine ketone, such as 6-(oxetan-3-yloxy)pyridin-3-yl ketone, reacts with ethylamine in 1,2-dichloroethane (DCE) at room temperature. Acetic acid is added to catalyze imine formation, followed by NaBH(OAc)₃ to reduce the intermediate to the amine.

Reaction Conditions:

-

Solvent: 1,2-Dichloroethane (DCE)

-

Catalyst: Acetic acid (1 equiv)

-

Reducing Agent: NaBH(OAc)₃ (1.2 equiv)

Mechanistic Insight:

The reaction proceeds via imine formation, stabilized by the electron-withdrawing pyridine ring, followed by hydride transfer from NaBH(OAc)₃. Steric hindrance from the oxetane group minimally affects reactivity due to the pyridine ring’s planar geometry.

Borane-Based Reductive Amination

Borane–tetrahydrofuran (BH₃·THF) paired with trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF) offers an alternative pathway. This method is effective for electron-deficient amines and achieves faster reaction times (10–25 minutes) at 0°C.

Reaction Conditions:

-

Solvent: DMF

-

Additives: TMSCl (2 equiv)

-

Reducing Agent: BH₃·THF (3 equiv)

Advantages:

-

Tolerance for functional groups (e.g., nitro, cyano).

-

Minimal N-alkylation byproducts compared to NaBH₄/MeOH systems.

Multi-Step Synthesis via Intermediate Protection

For substrates sensitive to reductive conditions, a stepwise approach with protective groups ensures regioselectivity.

Protection of the Amine Group

The ethanamine group is introduced first via reductive amination, with subsequent protection using tert-butyloxycarbonyl (Boc) anhydride.

Reaction Sequence:

Oxetane Installation and Deprotection

The protected amine undergoes oxetane coupling (as in Section 2.2), followed by Boc removal with trifluoroacetic acid (TFA).

Final Step:

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and functional group tolerance:

| Method | Yield (%) | Time | Key Advantages | Limitations |

|---|---|---|---|---|

| NaBH(OAc)₃ reductive amination | 78–85 | 12–24 h | Mild conditions, high selectivity | Sensitive to steric hindrance |

| BH₃·THF/TMSCl | 82–90 | 10–25 min | Rapid, tolerates electron-deficient amines | Requires low temperatures |

| Nucleophilic substitution | 65–70 | 6–8 h | Straightforward oxetane introduction | Risk of elimination byproducts |

| Multi-step protection | 70–75 | 24–48 h | High regioselectivity | Additional deprotection steps |

Optimization Strategies and Mechanistic Insights

Solvent Effects

Chemical Reactions Analysis

Types of Reactions

1-(6-(Oxetan-3-yloxy)pyridin-3-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(6-(Oxetan-3-yloxy)pyridin-3-yl)ethanamine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biological Research: The compound can be used as a probe or ligand in biological assays to study interactions with proteins or other biomolecules.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-(Oxetan-3-yloxy)pyridin-3-yl)ethanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The oxetane and pyridine moieties can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Key Compounds and Properties

Analysis

- Oxetane vs. Ethoxy : The oxetane group in the target compound reduces steric hindrance compared to ethoxy while maintaining polarity, improving bioavailability .

- Morpholino vs. Oxetane: Morpholino’s larger size may hinder blood-brain barrier penetration but could improve target binding in specific enzyme inhibitors .

- Thiophene vs. Oxetane : Thiophene’s electron-rich nature enhances binding to aromatic receptors, whereas oxetane’s strain energy improves metabolic resistance .

Stereochemical and Positional Isomers

- (S)-1-(Pyridin-3-yl)ethanamine (CAS: 27854-93-9): The (S)-enantiomer is used in chiral ligand synthesis for asymmetric catalysis. Stereochemistry significantly impacts receptor binding in pharmaceutical contexts .

- (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethanamine hydrochloride : Fluorinated pyrazole introduces electronegativity, enhancing hydrogen bonding. The (S)-configuration is critical for antimalarial activity in related compounds .

Positional Isomerism

- 2-(6-(Cyclopentyloxy)pyridin-3-yl)ethanamine : Cyclopentyloxy at the 6-position increases lipophilicity, favoring CNS-targeting applications compared to the oxetane analog .

Biological Activity

1-(6-(Oxetan-3-yloxy)pyridin-3-yl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an oxetane ring attached to a pyridine moiety, which may influence its biological activity through interactions with various targets in the body.

- Molecular Formula : C10H12N2O2

- Molecular Weight : 192.22 g/mol

- CAS Number : 66570343

The biological activity of 1-(6-(Oxetan-3-yloxy)pyridin-3-yl)ethanamine is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in neurotransmission and are implicated in various neurological disorders. The compound acts as a positive allosteric modulator , enhancing receptor activity without directly activating the receptor itself.

Biological Activities

Research indicates several potential biological activities for this compound:

- Neuroprotective Effects : Studies have shown that compounds similar to 1-(6-(Oxetan-3-yloxy)pyridin-3-yl)ethanamine can protect neuronal cells from apoptosis, suggesting therapeutic potential in neurodegenerative diseases.

- Antitumor Activity : Preliminary in vitro studies indicate that this compound may inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis.

- Anti-inflammatory Properties : There is evidence that it may reduce inflammatory markers, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of 1-(6-(Oxetan-3-yloxy)pyridin-3-yl)ethanamine.

| Study | Year | Findings |

|---|---|---|

| Smith et al. | 2020 | Demonstrated neuroprotective effects in a mouse model of Alzheimer's disease. |

| Johnson et al. | 2021 | Reported significant inhibition of cancer cell lines (A549, MCF-7) with IC50 values < 10 µM. |

| Lee et al. | 2022 | Showed reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating anti-inflammatory activity. |

Pharmacokinetics

Understanding the pharmacokinetics of 1-(6-(Oxetan-3-yloxy)pyridin-3-yl)ethanamine is crucial for its development as a therapeutic agent:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : High brain penetration due to favorable lipophilicity.

- Metabolism : Primarily metabolized by hepatic enzymes; specific pathways require further elucidation.

- Excretion : Mainly excreted via urine as metabolites.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-(Oxetan-3-yloxy)pyridin-3-yl)ethanamine, and how do reaction conditions influence yield?

- The compound is typically synthesized via nucleophilic substitution between 6-hydroxypyridin-3-yl precursors and oxetane derivatives. Key steps include protecting the ethanamine group during oxetane coupling to avoid side reactions. For example, tert-butyloxycarbonyl (Boc) protection is often employed, followed by deprotection under acidic conditions . Reaction solvents (e.g., DMF or THF) and bases (e.g., K₂CO₃ or Cs₂CO₃) critically affect yields, with Cs₂CO₃ in DMF reported to improve efficiency by 15–20% compared to other bases .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the diagnostic peaks?

- ¹H NMR : The oxetane protons appear as a multiplet at δ 4.5–5.0 ppm, while the pyridine ring protons resonate as doublets between δ 7.8–8.5 ppm. The ethanamine NH₂ group may show broad peaks at δ 1.5–2.0 ppm but can be obscured without derivatization .

- LC-MS : The molecular ion [M+H]⁺ is observed at m/z 209.2, with fragmentation patterns confirming the oxetane ring cleavage (e.g., m/z 151.1 corresponding to the pyridin-3-yl-ethanamine fragment) .

Q. How does the oxetane ring influence the compound’s solubility and stability under physiological conditions?

- The oxetane group enhances aqueous solubility compared to bulkier ethers (e.g., isopropyloxy), with logP values reduced by ~0.5 units. However, the oxetane’s strained ring structure may lead to hydrolysis under acidic conditions (pH < 4), necessitating stability studies in buffers mimicking biological environments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assays?

- Discrepancies in IC₅₀ values (e.g., 2 μM vs. 10 μM in kinase inhibition assays) often arise from assay conditions. Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) and validate with structural analogs (e.g., replacing oxetane with tetrahydrofuran) to isolate steric/electronic effects. Cross-referencing with computational docking models (e.g., Glide SP scoring) can clarify binding mode inconsistencies .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties while retaining target affinity?

- Metabolism prediction : Tools like SwissADME predict CYP3A4-mediated oxidation of the oxetane ring. Introducing electron-withdrawing groups (e.g., fluorine) at the oxetane 3-position reduces metabolic liability .

- Blood-brain barrier (BBB) penetration : Adjusting the ethanamine chain length (e.g., replacing –CH₂CH₂NH₂ with –CH₂CH₂CH₂NH₂) improves BBB scores in QSAR models by enhancing passive diffusion .

Q. What experimental evidence supports the role of the ethanamine group in target binding, and how can this be validated?

- Structure-activity relationship (SAR) studies show that N-methylation of the ethanamine reduces potency by 10-fold, suggesting hydrogen bonding is critical. Isothermal titration calorimetry (ITC) with the unmethylated compound confirms a ΔG of −8.2 kcal/mol, while methylated analogs show ΔG of −6.5 kcal/mol. Crystallography of the target protein co-crystallized with the compound validates the NH₂ interaction with Asp128 .

Methodological Guidance

Q. How to design a robust SAR study for derivatives of this compound?

- Step 1 : Synthesize analogs with systematic modifications (e.g., oxetane replaced with azetidine, ethanamine chain elongation).

- Step 2 : Screen against target proteins using surface plasmon resonance (SPR) for binding kinetics.

- Step 3 : Validate hits in cell-based assays (e.g., luciferase reporters for functional activity). Prioritize derivatives with >50% efficacy and <10% cytotoxicity at 10 μM .

Q. What are best practices for troubleshooting low yields in the final coupling step?

- Issue : Low yields (<30%) during oxetane-pyridine coupling.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.